5-cyclopropyl-2-phenyl-1H-pyrazol-3-one
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Overview
Description
5-Cyclopropyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound with the molecular formula C12H12N2O. It is a member of the pyrazolone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one typically involves the reaction of cyclopropyl hydrazine with phenyl acetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity starting materials and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolones.
Scientific Research Applications
5-Cyclopropyl-2-phenyl-1H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its anti-inflammatory and analgesic effects. The exact molecular pathways are still under investigation, but it is believed to modulate the activity of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-1H-pyrazol-3-one: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Amino-2-phenyl-1H-pyrazol-3-one: Contains an amino group, leading to different chemical properties and biological activities.
Uniqueness
5-Cyclopropyl-2-phenyl-1H-pyrazol-3-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-cyclopropyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-11(9-6-7-9)13-14(12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSCWJLJTVJKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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